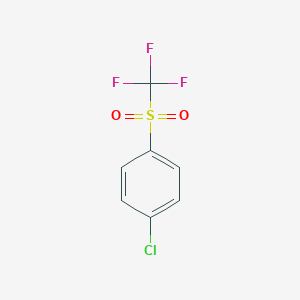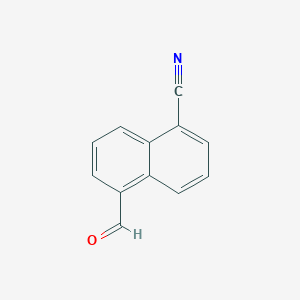
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, also known as 5-chloro-1H-indole-3-acetic acid methyl ester (ICA-M), is an organic compound belonging to the family of indoles. It has been studied extensively in the scientific community for its diverse applications in the fields of medicine, biochemistry, and pharmacology. ICA-M is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in the synthesis of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).
Applications De Recherche Scientifique
ICA-M has been studied extensively in the scientific community for its diverse applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a model compound for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as for the development of new drugs for the treatment of inflammation, pain, and other conditions. ICA-M has also been used in the synthesis of selective COX-2 inhibitors, which have been studied for their potential to treat cancer, Alzheimer’s disease, and other diseases. Furthermore, it has been used in the synthesis of other organic compounds, such as indole-3-carboxylic acid and indole-3-carboxamide.
Mécanisme D'action
ICA-M is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a key role in the inflammatory response. ICA-M binds to the active site of COX-2, preventing it from catalyzing the production of prostaglandins. This leads to a decrease in the inflammatory response and a reduction in pain and other symptoms associated with inflammation.
Biochemical and Physiological Effects
ICA-M has been studied for its potential to reduce inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are molecules that play a key role in the inflammatory response. By blocking the action of COX-2, ICA-M has been shown to reduce inflammation and pain in animal models. Furthermore, ICA-M has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
ICA-M has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Furthermore, it is a potent inhibitor of COX-2, making it useful for the study of the inflammatory response. However, ICA-M also has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in acidic conditions, making it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on ICA-M. One potential direction is to further study its potential as a selective COX-2 inhibitor for the treatment of inflammation, pain, and other conditions. Additionally, further research could be conducted on its potential to reduce the production of pro-inflammatory cytokines. Additionally, research could be conducted on its potential to inhibit other enzymes involved in the inflammatory response, such as phospholipase A2 and 5-lipoxygenase. Furthermore, research could be conducted on its potential to be used in the synthesis of other organic compounds, such as indoles and indole derivatives. Finally, research could be conducted on its potential to be used in the synthesis of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
ICA-M can be synthesized through a variety of methods, including the condensation of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoateindole-3-acetic acid and methyl acetate, as well as the reaction of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoateindole-3-acetic acid with methyl iodide. It can also be synthesized through a Grignard reaction of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoateindole-3-acetic acid and methylmagnesium bromide.
Propriétés
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFDNGWXVHSHD-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



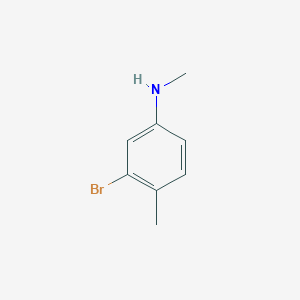
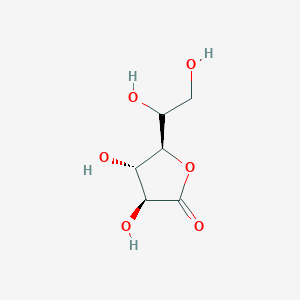
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
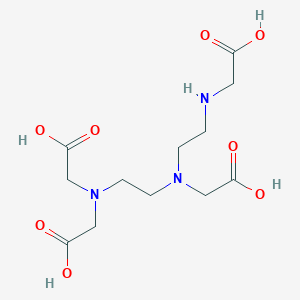

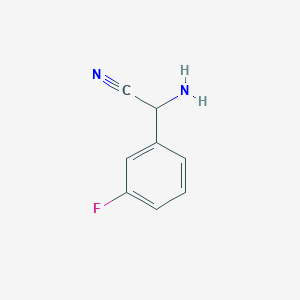
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)
